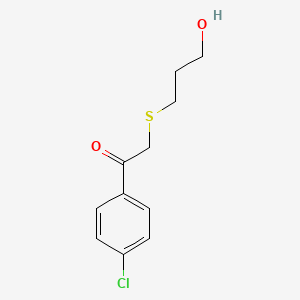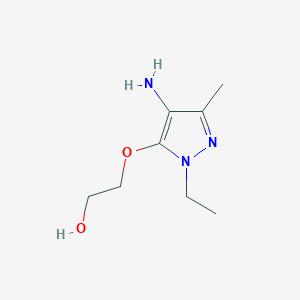
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid, featuring an acetamido group and a dichlorophenyl group
Méthodes De Préparation
The synthesis of 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and acetamide.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and subsequent acylation to introduce the acetamido group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Analyse Des Réactions Chimiques
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Applications De Recherche Scientifique
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, pain, or other physiological processes, depending on its structural analogs and derivatives.
Comparaison Avec Des Composés Similaires
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:
2-Acetamido-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom and exhibits different reactivity and applications.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxyl group introduces different chemical properties and potential biological activities.
2-Acetamido-3-(3-fluorophenyl)propanoic acid: The fluorine atom alters the compound’s electronic properties, affecting its reactivity and interactions.
Propriétés
Formule moléculaire |
C11H11Cl2NO3 |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
VLSILMGYPXGZIG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)

![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)








